![molecular formula C11H10BrClN4O2 B2540212 1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1004643-46-2](/img/structure/B2540212.png)
1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various properties and potential applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrazole derivatives and their synthesis, which can provide insights into the possible characteristics of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of various hydrazides with different reagents. For instance, the synthesis of substituted pyrazoly 1,3,4-oxadiazole derivatives was achieved by reacting substituted pyrazole-5-carbohydrazide with substituted benzoic acid in the presence of phosphorus oxychloride . Similarly, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involved multiple steps starting from 2,3-dichloropyridine and proceeding through nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis . These methods suggest that the synthesis of the compound might also involve multi-step reactions including the use of halogenating agents and cyclization steps.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and is often elucidated using techniques such as X-ray diffraction analysis. For example, the molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were determined using X-ray diffraction, revealing details about their crystalline systems and molecular conformations . This suggests that the molecular structure of "1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide" could also be studied using similar techniques to understand its conformation and crystalline properties.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the substituents on the aromatic rings. The study of novel substituted pyrazoly 1,3,4-oxadiazole derivatives showed that substituents such as methoxy and bromine groups significantly affected the emission properties of these compounds . This indicates that the bromo and chloro substituents on the phenyl ring of the compound may also affect its reactivity and interaction with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as their absorption and fluorescence characteristics, can be characterized using spectroscopic methods. The substituted pyrazoly 1,3,4-oxadiazole derivatives displayed similar absorption with strong absorption bands, and their fluorescence characteristics were influenced by the substituents on the benzene rings . This implies that "1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide" may also exhibit distinct spectroscopic properties that can be analyzed to determine its potential applications.
Scientific Research Applications
Polybrominated Dibenzo-p-dioxins and Dibenzofurans: Health and Environmental Concerns
Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) reveals the health and environmental concerns associated with brominated and chlorinated compounds, suggesting that compounds with similar structures, such as the specified chemical, could have comparable toxicity profiles and environmental impact. The study highlights the need for further investigation into the health effects of these compounds and the importance of monitoring human and wildlife exposure to these chemicals (Birnbaum, Staskal, & Diliberto, 2003).
Chromones and Pyrazoles: Radical Scavengers and Antioxidant Properties
Research on chromones and pyrazole derivatives, including their synthetic processes and biological activities, sheds light on their potential as radical scavengers and antioxidants. This suggests that compounds with similar functionalities, including the target compound, could be explored for their antioxidant properties and their role in preventing or inhibiting cell impairment, which leads to various diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).
Therapeutic Applications of Pyrazole Analogs
Research on pyrazole analogs, including their synthetic strategies and therapeutic applications, particularly in the development of new anticancer agents, highlights the importance of this class of compounds in medicinal chemistry. This indicates that the specific compound could have potential applications in the development of pharmaceuticals, given its pyrazole component (Ray, Salahuddin, Mazumder, Kumar, & Ahsan, 2022).
properties
IUPAC Name |
1-[(2-bromo-4-chlorophenoxy)methyl]pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN4O2/c12-8-5-7(13)1-2-10(8)19-6-17-4-3-9(16-17)11(18)15-14/h1-5H,6,14H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKYKSNHNBPYDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCN2C=CC(=N2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.